molecular formula C10H12N2O5S B1295862 4-(3-Nitrophenylsulfonyl)morpholine CAS No. 91619-33-9

4-(3-Nitrophenylsulfonyl)morpholine

Cat. No.: B1295862
CAS No.: 91619-33-9
M. Wt: 272.28 g/mol
InChI Key: XCYXNNGNLAIXNM-UHFFFAOYSA-N
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Description

4-(3-Nitrophenylsulfonyl)morpholine is an organic compound with the molecular formula C10H12N2O5S It is characterized by the presence of a morpholine ring substituted with a 3-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Nitrophenylsulfonyl)morpholine can be synthesized through the reaction of morpholine with 3-nitrobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production would also involve purification steps like recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenylsulfonyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The morpholine ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-(3-Aminophenylsulfonyl)morpholine.

    Oxidation: Sulfoxides or sulfones of the morpholine ring.

Scientific Research Applications

4-(3-Nitrophenylsulfonyl)morpholine has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenylsulfonyl)morpholine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenylsulfonyl)morpholine
  • 4-(4-Methylphenylsulfonyl)morpholine
  • 4-(4-Methoxyphenylsulfonyl)morpholine

Uniqueness

4-(3-Nitrophenylsulfonyl)morpholine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to other phenylsulfonyl-substituted morpholines. This makes it particularly valuable in reactions requiring specific redox properties or interactions with biological targets.

Properties

IUPAC Name

4-(3-nitrophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c13-12(14)9-2-1-3-10(8-9)18(15,16)11-4-6-17-7-5-11/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYXNNGNLAIXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285208
Record name 4-(3-Nitrobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91619-33-9
Record name 4-[(3-Nitrophenyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91619-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 41055
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091619339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 91619-33-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-Nitrobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Morpholine (2.2 ml, 25 mmol) was slowly added to 3-Nitro-benzenesulfonyl chloride (5.5 g, 25 mmol) in CH2Cl2 at 0° C. The reaction was warmed up to rt in 0.5 h. After CH2Cl2 was removed in vacuo, saturated NaHCO3 solution was added and the solid was filtered and dried to give 4-(3-Nitro-benzenesulfonyl)-morpholine as an off white solid (5.9 g, 87%). MS (ESI) m/z=273 [M+H]+.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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